molecular formula C18H25NO2 B2636156 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one CAS No. 1798513-33-3

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one

Cat. No.: B2636156
CAS No.: 1798513-33-3
M. Wt: 287.403
InChI Key: KRYIPIWDHWTYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential bioactive properties and is used in various fields such as drug discovery, material synthesis, and more.

Preparation Methods

The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves several steps. One common method is the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions typically involve moderate temperatures and the absence of a catalyst for certain activated nucleophiles and alkenes .

Chemical Reactions Analysis

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.

    Industry: The compound is used in material synthesis and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one can be compared with other similar compounds such as:

    1-(4-Methoxyphenyl)-1-penten-3-one: This compound has a similar methoxyphenyl group but differs in its overall structure and reactivity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains additional methoxy groups and a triazole ring, which confer different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and interactions in various scientific fields.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-4-8-18(20)19-13-6-5-7-16(14-19)15-9-11-17(21-2)12-10-15/h3,9-12,16H,1,4-8,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYIPIWDHWTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.